2-(2-Bromo-3-hydroxyphenyl)acetonitrile
Description
2-(2-Bromo-3-hydroxyphenyl)acetonitrile is a brominated aromatic nitrile derivative characterized by a benzene ring substituted with a bromine atom at the ortho position (C2) and a hydroxyl group at the meta position (C3). The acetonitrile moiety (-CH₂CN) is attached to the aromatic ring, contributing to its polar nature and reactivity.
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
2-(2-bromo-3-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6BrNO/c9-8-6(4-5-10)2-1-3-7(8)11/h1-3,11H,4H2 |
InChI Key |
VMXQUUCSHWCZHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3-hydroxyphenyl)acetonitrile typically involves the bromination of 2-hydroxyphenylacetonitrile. One common method includes the use of bromine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
- Quinones from oxidation.
- Primary amines from reduction.
- Substituted derivatives from nucleophilic substitution .
Scientific Research Applications
2-(2-Bromo-3-hydroxyphenyl)acetonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-hydroxyphenyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and properties of 2-(2-Bromo-3-hydroxyphenyl)acetonitrile and related compounds:
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs): Compounds like 2-(3-Bromo-4-fluorophenyl)acetonitrile exhibit increased electrophilicity due to the combined effects of Br and F substituents, facilitating nucleophilic aromatic substitution (SNAr) reactions .
- Hydroxyl Group Influence: The -OH group in this compound enhances solubility in polar solvents and enables hydrogen bonding, which is absent in methyl-substituted analogues (e.g., 2-(4-Bromo-3-methylphenyl)acetonitrile) .
- Heterocyclic Analogues: Pyridine () and thiophene () derivatives demonstrate altered electronic properties. For example, the pyridine ring’s nitrogen atom can stabilize metal complexes, while the thiophene ring’s sulfur atom contributes to π-conjugation in materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
